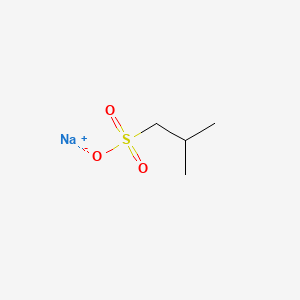
Einecs 269-100-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanol, 2-amino-2-methyl-, 4-methylbenzenesulfonate (salt) involves the reaction of 2-amino-2-methylpropanol with 4-methylbenzenesulfonic acid. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
1-Propanol, 2-amino-2-methyl-, 4-methylbenzenesulfonate (salt) undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The sulfonate group can be reduced under specific conditions to form sulfonic acids.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, sulfonic acids, and substituted amino compounds .
科学研究应用
1-Propanol, 2-amino-2-methyl-, 4-methylbenzenesulfonate (salt) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
作用机制
The mechanism of action of 1-Propanol, 2-amino-2-methyl-, 4-methylbenzenesulfonate (salt) involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The sulfonate group can participate in ionic interactions, affecting the compound’s solubility and reactivity .
相似化合物的比较
Similar Compounds
2-Amino-2-methylpropanol: A precursor in the synthesis of 1-Propanol, 2-amino-2-methyl-, 4-methylbenzenesulfonate (salt).
4-Methylbenzenesulfonic acid: Another precursor used in the synthesis.
2-Amino-2-methylpropanol p-toluenesulfonate: A similar compound with comparable properties and applications.
Uniqueness
1-Propanol, 2-amino-2-methyl-, 4-methylbenzenesulfonate (salt) is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual functionality as both an amino alcohol and a sulfonate ester makes it versatile in various chemical and biological applications .
属性
CAS 编号 |
68187-47-3 |
|---|---|
分子式 |
C4H9NaO3S |
分子量 |
160.17 g/mol |
IUPAC 名称 |
sodium;2-methylpropane-1-sulfonate |
InChI |
InChI=1S/C4H10O3S.Na/c1-4(2)3-8(5,6)7;/h4H,3H2,1-2H3,(H,5,6,7);/q;+1/p-1 |
InChI 键 |
MKAXISKDFRQLBH-UHFFFAOYSA-M |
规范 SMILES |
CC(C)CS(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



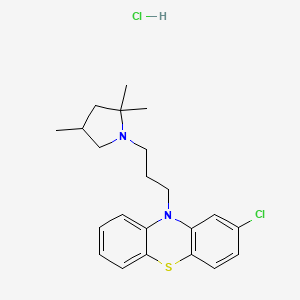
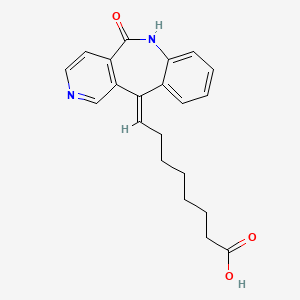
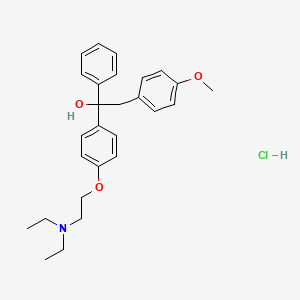
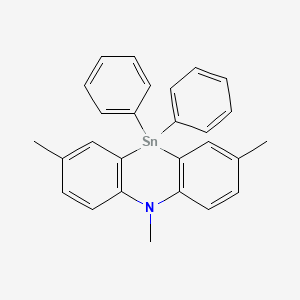
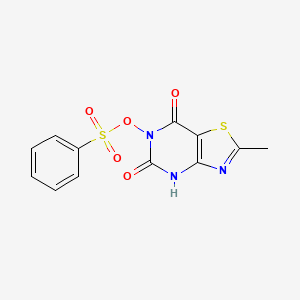
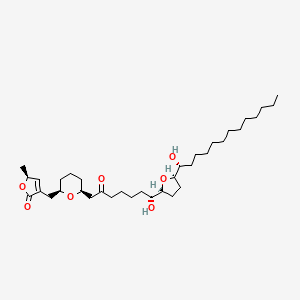
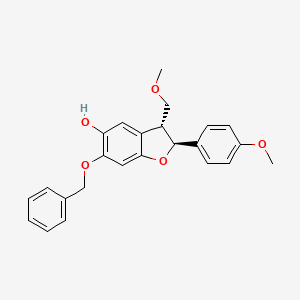
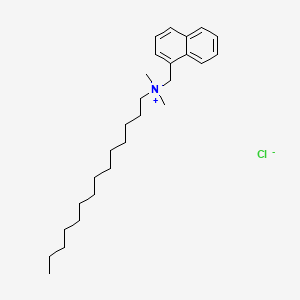
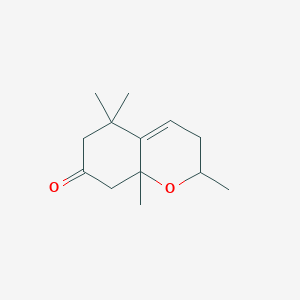
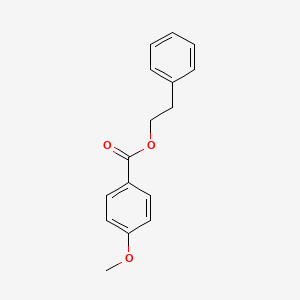
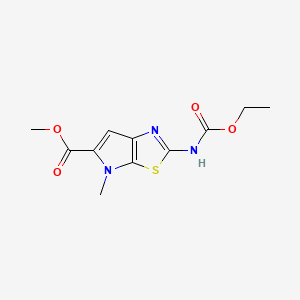
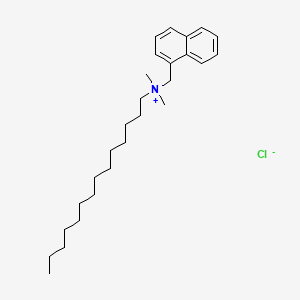
![Biphenylene-(4,4')-bis-methyl-(3-beta-tigloyloxy)-tropaniumbromid [German]](/img/structure/B12788096.png)
